Isocorydine

Description

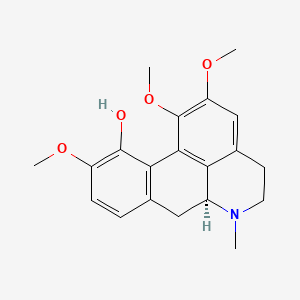

Structure

3D Structure

Properties

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDJEKNFOQJOY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023580 | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

475-67-2 | |

| Record name | (+)-Isocorydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isocorydine: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine is a naturally occurring aporphine (B1220529) alkaloid found in various plants of the Papaveraceae and other families. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] This technical guide provides an in-depth overview of the known mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through multiple pathways, primarily impacting inflammatory responses, cancer cell viability, and cardiovascular function. The following sections detail these mechanisms.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory properties, particularly in the context of sepsis and acute lung injury.[3][4] Its primary mechanism in this regard involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the upregulation of the Vitamin D Receptor (VDR).

NF-κB Signaling Pathway Inhibition:

This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, this compound treatment leads to a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This prevents the translocation of the active p65 subunit from the cytoplasm to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Upregulation of Vitamin D Receptor (VDR):

A crucial aspect of this compound's anti-inflammatory action is its ability to upregulate the expression of the Vitamin D Receptor (VDR). The VDR can interact with NF-κB p65 in the cytoplasm, further inhibiting its nuclear translocation and subsequent pro-inflammatory gene transcription. Studies have shown that this compound increases the mRNA expression of VDR and enhances the level of VDR protein in the nucleus of LPS-treated macrophages.

dot

Caption: this compound's anti-inflammatory signaling pathway.

Anticancer Activity

This compound has demonstrated significant anticancer effects against various cancer cell lines, including oral squamous cell carcinoma, hepatocellular carcinoma, and lung cancer. Its primary anticancer mechanism involves the disruption of cellular energy metabolism and induction of apoptosis.

Disruption of Mitochondrial Function:

This compound targets the mitochondria of cancer cells, leading to a cascade of events that compromise cellular viability. Treatment with this compound results in:

-

Increased Reactive Oxygen Species (ROS) Production: this compound induces oxidative stress within cancer cells by increasing the generation of ROS.

-

Decreased Mitochondrial Membrane Potential (MMP): The accumulation of ROS leads to the depolarization of the mitochondrial membrane.

-

Inhibition of Mitochondrial Respiratory Chain Complexes: this compound significantly inhibits the activity of mitochondrial respiratory chain complexes I, II, III, and IV, leading to a severe reduction in ATP production.

-

Induction of Apoptosis: The disruption of mitochondrial function and energy crisis ultimately triggers the intrinsic apoptotic pathway.

dot

Caption: this compound's anticancer mechanism via mitochondrial dysfunction.

Cardiovascular Effects

This compound exhibits vasodilatory and antiarrhythmic properties, suggesting its potential in the management of cardiovascular diseases.

Vasodilation:

This compound induces the relaxation of vascular smooth muscle. While the precise mechanism is not fully elucidated, it is suggested to be related to the modulation of cyclic nucleotide levels, which are key second messengers in vasodilation. An increase in cyclic GMP or cyclic AMP can lead to a decrease in intracellular calcium concentration and reduced sensitivity of the contractile machinery, resulting in vasorelaxation.

Effects on Cardiac Action Potential:

Studies on isolated canine Purkinje fibers and ventricular muscle have shown that this compound can modulate the cardiac action potential. At lower concentrations (3 µM), it prolongs the action potential duration, while at higher concentrations (30 µM), it shortens it. At 100 µM, it decreases the action potential amplitude and the maximal upstroke velocity. These effects suggest that this compound may interfere with K+, Na+, and Ca2+ currents in myocardial cells in a concentration-dependent manner.

Quantitative Data

| Activity | Parameter | Value | Cell Line/Model |

| Anticancer | IC50 | 0.61 mM (24h) | Cal-27 (Oral Squamous Carcinoma) |

| IC50 | 197.7 µM | A549 (Lung Cancer) | |

| IC50 | 161.3 µg/ml | Huh7 (Hepatocellular Carcinoma) | |

| IC50 | 148 µg/ml | HepG2 (Hepatocellular Carcinoma) | |

| IC50 | 262.2 µg/ml | SNU-449 (Hepatocellular Carcinoma) | |

| IC50 | 254.1 µg/ml | SNU-387 (Hepatocellular Carcinoma) | |

| Vasodilation | EC50 | 12.6 µM | Norepinephrine-precontracted rabbit aortic strips |

| Anti-inflammatory | Inhibition of IL-6 release | 52.03 µM | LPS-stimulated mouse peritoneal macrophages |

| Inhibition of TNF-α release | 52.03 µM | LPS-stimulated mouse peritoneal macrophages |

Receptor Binding Profile (Aporphine Alkaloids)

Direct binding affinity data for this compound at dopamine (B1211576), serotonin, and acetylcholine (B1216132) receptors is not extensively available in the current literature. However, studies on the broader class of aporphine alkaloids provide valuable insights into the potential interactions of this compound.

| Receptor Target | Aporphine Alkaloid Example | Affinity (Ki/IC50) | Receptor Type |

| Dopamine D1 | (R)-11-hydroxyaporphine | Potent antagonist | D1 Antagonist |

| Apomorphine | 484 nM (Ki) | D1 Agonist | |

| Dopamine D2 | Apomorphine | 52 nM (Ki) | D2 Agonist |

| Serotonin 5-HT2A | (R)-Roemerine | 62 nM (Ki) | 5-HT2A Antagonist |

| Nantenine | High affinity | 5-HT2A Antagonist | |

| Serotonin 5-HT1A | (R)-(-)-10-Methyl-11-hydroxyaporphine | High affinity | 5-HT1A Agonist |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a compound to a specific receptor, which can be adapted for this compound.

Objective: To determine the Ki of this compound for a target receptor (e.g., dopamine D2 receptor).

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, and a saturating concentration of a known antagonist for non-specific binding).

-

Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

dot

Caption: Workflow for a competitive radioligand binding assay.

Immunofluorescence Assay for NF-κB p65 Translocation

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB p65 in macrophages.

Materials:

-

Peritoneal macrophages.

-

Lipopolysaccharide (LPS).

-

This compound.

-

4% Paraformaldehyde.

-

0.3% Triton X-100.

-

Bovine Serum Albumin (BSA).

-

Primary antibody against NF-κB p65.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

Procedure:

-

Cell Culture and Treatment: Seed peritoneal macrophages on coverslips and treat with this compound followed by stimulation with LPS.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.3% Triton X-100.

-

Blocking: Block non-specific binding sites with BSA.

-

Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for VDR mRNA Expression

Objective: To quantify the effect of this compound on VDR mRNA expression.

Materials:

-

Peritoneal macrophages.

-

LPS.

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix.

-

Primers for VDR and a housekeeping gene (e.g., GAPDH).

Procedure:

-

Cell Treatment and RNA Extraction: Treat macrophages with this compound and/or LPS, then extract total RNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative PCR using specific primers for VDR and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of VDR mRNA normalized to the housekeeping gene using the ΔΔCt method.

Mitochondrial Respiratory Chain Complex Activity Assay

Objective: To measure the effect of this compound on the activity of mitochondrial respiratory chain complexes.

Materials:

-

Isolated mitochondria from cancer cells.

-

Specific substrates and inhibitors for each complex (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III).

-

Spectrophotometer.

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cancer cells.

-

Activity Measurement: Measure the activity of each complex spectrophotometrically by monitoring the oxidation or reduction of specific substrates in the presence and absence of specific inhibitors.

-

Data Analysis: Calculate the specific activity of each complex and compare the results between control and this compound-treated groups.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation and cancer, as well as its effects on the cardiovascular system, highlight its therapeutic potential. This technical guide provides a comprehensive summary of the current understanding of this compound's mechanisms, offering a foundation for future research aimed at harnessing its pharmacological properties for the development of novel therapeutics. Further investigation is warranted to fully elucidate its receptor binding profile and to translate these preclinical findings into clinical applications.

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. Aporphine - Wikipedia [en.wikipedia.org]

- 3. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical assays of respiratory chain complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocorydine: A Technical Guide to Its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine is a naturally occurring aporphine (B1220529) alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the historical discovery, primary natural sources, and biochemical pathways associated with this compound. It details established experimental protocols for its isolation and characterization, presents quantitative data on its prevalence in various plant species, and visualizes key experimental and biological processes to support advanced research and development.

Discovery and Structural Elucidation

The discovery and structural elucidation of aporphine alkaloids, including this compound, are rooted in the foundational period of natural product chemistry in the early 20th century. While a single definitive publication for the initial isolation is not readily apparent, the structural work on this class of compounds is largely attributed to the pioneering efforts of Austrian chemist Ernst Späth and his contemporaries. Späth's work in the 1920s and 1930s was instrumental in determining the structures of numerous alkaloids, and his methodologies laid the groundwork for characterizing complex heterocyclic compounds like this compound. The definitive structure of this compound was established through classical chemical degradation methods, later confirmed by modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Natural Sources of this compound

This compound is widely distributed across numerous plant families. It is most prominently found as a major alkaloid in species of the Papaveraceae family. The table below summarizes its key natural sources.

| Plant Family | Genus | Species | Part of Plant | Reported Yield / Purity | Citation(s) |

| Papaveraceae | Corydalis | Corydalis saxicola | Whole Plant (Crude Extract) | 3.07% (w/w) | [1] |

| Dicranostigma | Dicranostigma leptopodum | Whole Plant | Major alkaloid, isolated sample purity of 98.9% | [2][3] | |

| Dicranostigma franchetianum | Whole Plant | Identified as a constituent | [4] | ||

| Glaucium | Glaucium flavum | Aerial Parts | Identified as a major alkaloid in some chemoecotypes | [5] | |

| Glaucium grandiflorum | Aerial Parts | ~0.27% (w/w) | |||

| Annonaceae | Duguetia | Duguetia furfuracea | Leaves and Twigs | Identified as a constituent | |

| Annona | Annona squamosa | Not Specified | Identified as a constituent | ||

| Menispermaceae | Stephania | Stephania lincangensis | Not Specified | Reported organism containing this compound | |

| Ranunculaceae | Aconitum | Aconitum apetalum | Not Specified | Source for extraction in a cited study | |

| Monimiaceae | Peumus | Peumus boldus | Not Specified | Reported organism containing this compound |

Experimental Protocols

The isolation and characterization of this compound rely on established phytochemical techniques. The following sections provide a generalized protocol synthesized from multiple methodologies.

Isolation and Purification of this compound

A common workflow for extracting this compound from plant material involves solvent extraction, acid-base partitioning, and chromatographic purification.

-

Extraction : Powdered and dried plant material (e.g., whole herbs of Dicranostigma leptopodum or tubers of Corydalis yanhusuo) is extracted exhaustively with a polar solvent such as methanol (B129727) or ethanol (B145695) (typically 70-95%) under reflux.

-

Acid-Base Partitioning :

-

The crude solvent extract is evaporated to dryness and the residue is re-dissolved in an acidic aqueous solution (e.g., 2% H₂SO₄ or 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar solvent like petroleum ether or chloroform (B151607) to remove neutral lipids and pigments.

-

The aqueous phase is subsequently basified to a pH of 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basic aqueous solution into an immiscible organic solvent such as chloroform or dichloromethane.

-

-

Chromatographic Purification :

-

Column Chromatography : The crude alkaloid extract is subjected to silica (B1680970) gel column chromatography. A gradient elution system, often starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃ -> CHCl₃:MeOH 9:1), is used to separate the different alkaloids.

-

High-Speed Counter-Current Chromatography (HSCCC) : For more efficient separation, HSCCC can be employed. A biphasic solvent system, such as n-butanol-ethyl acetate-water-formic acid, is used to partition and isolate individual alkaloids from the crude extract.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to achieve high purity (e.g., >98%) is often performed using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., phosphoric acid solution adjusted to a specific pH).

-

Structural Elucidation

The identity and structure of the purified this compound are confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR and ¹³C-NMR : These one-dimensional NMR techniques provide detailed information about the proton and carbon environments in the molecule, respectively, which is crucial for identifying the aporphine skeleton and the positions of substituents (e.g., methoxy (B1213986) and hydroxyl groups).

-

2D-NMR : Two-dimensional techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the final structure.

-

-

X-ray Crystallography : If a suitable single crystal of the isolated compound can be obtained, X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and its absolute stereochemistry.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Generalized workflow for the isolation and purification of this compound.

Signaling Pathway Diagram

Caption: Mechanism of this compound's anti-inflammatory effect via NF-κB pathway.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant anticancer effects, particularly in hepatocellular carcinoma (HCC). Its mechanism involves:

-

Induction of Apoptosis : this compound induces programmed cell death in cancer cells. This is achieved by upregulating the expression of the tumor suppressor gene Programmed Cell Death 4 (PDCD4). It also triggers the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.

-

Cell Cycle Arrest : It inhibits cancer cell proliferation by causing cell cycle arrest at the G2/M phase.

-

Targeting Cancer Stem Cells : Studies have shown that this compound can selectively target and reduce the population of drug-resistant cancer stem cells (or side population cells), suggesting its potential to overcome chemotherapy resistance.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

-

Inhibition of NF-κB Translocation : In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound prevents the phosphorylation of IκBα and NF-κB p65. This action inhibits the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus.

-

Upregulation of Vitamin D Receptor (VDR) : this compound has been shown to upregulate the expression of VDR. The VDR can interact with NF-κB p65, further blocking the activation of the NF-κB pathway.

-

Reduction of Pro-inflammatory Cytokines : By inhibiting the NF-κB pathway, this compound effectively reduces the transcription and release of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Other Activities

This compound has also been reported to modulate the MAPK (Mitogen-Activated Protein Kinase) pathway, including the attenuation of JNK phosphorylation, which contributes to its anticancer and anti-inflammatory effects.

Conclusion

This compound stands out as a promising aporphine alkaloid with a well-defined chemical structure and significant therapeutic potential. Its wide availability from various plant sources, coupled with established protocols for its isolation, makes it an accessible compound for further investigation. The elucidation of its mechanisms of action, particularly its ability to modulate critical signaling pathways like NF-κB and induce apoptosis in cancer cells, positions this compound as a valuable lead compound for the development of novel anti-inflammatory and anticancer agents. This guide provides a foundational resource for researchers aiming to explore and harness the full therapeutic potential of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids of Dicranostigma franchetianum (Papaveraceae) and Berberine Derivatives as a New Class of Antimycobacterial Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Isocorydine Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine, an aporphine (B1220529) alkaloid found in various plant species, notably within the Papaveraceae and Annonaceae families, has garnered significant interest for its diverse pharmacological activities. As a member of the vast benzylisoquinoline alkaloid (BIA) family, its biosynthesis follows a complex and tightly regulated pathway, originating from the amino acid L-tyrosine. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, presenting a consolidation of current knowledge on the enzymatic steps, regulatory mechanisms, and experimental methodologies crucial for its study and potential exploitation in metabolic engineering and drug development.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the universal precursor for all BIAs, (S)-norcoclaurine, which is formed from two molecules of L-tyrosine. A series of methylation, hydroxylation, and N-methylation reactions lead to the pivotal branch-point intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges towards various BIA skeletons. The formation of the characteristic aporphine ring system of this compound proceeds through the intramolecular oxidative coupling of a reticuline-derived intermediate.

The proposed biosynthetic pathway from (S)-reticuline to this compound involves the following key steps:

-

Formation of the Protoberberine Intermediate: (S)-Reticuline is first converted to the protoberberine alkaloid (S)-scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE) , a flavin-containing oxidase that forms the characteristic methylene (B1212753) bridge of the protoberberine scaffold.[1][2]

-

Modification of the Protoberberine Scaffold: (S)-Scoulerine undergoes a series of modifications, including methylation and hydroxylation, to yield specific protoberberine intermediates. While the exact sequence leading to the this compound precursor is not fully elucidated in all species, it is hypothesized to involve enzymes such as O-methyltransferases (OMTs).

-

Formation of the Aporphine Scaffold: A key step in aporphine alkaloid biosynthesis is the intramolecular C-C phenol (B47542) coupling of a protoberberine or a related benzylisoquinoline precursor.[3] This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) , specifically enzymes belonging to the CYP80G subfamily .[3][4] These enzymes, such as corytuberine (B190840) synthase, catalyze the formation of the characteristic aporphine ring system.[3]

-

Final Tailoring Steps: The initial aporphine scaffold is then further modified by a series of tailoring enzymes, including O-methyltransferases (OMTs) and potentially other hydroxylases or demethylases, to produce this compound. The specific OMTs responsible for the final methylation pattern of this compound are still under investigation in many species.

Data Presentation

Quantitative data on the this compound biosynthetic pathway, particularly enzyme kinetic parameters for the specific downstream enzymes, are limited in the literature. However, metabolite profiling studies in relevant plant species provide valuable information on the accumulation of this compound and related alkaloids.

| Plant Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |

| Corydalis yanhusuo | Rhizome | Total Alkaloids | ~9.5 - 12.7 | [5] |

| Corydalis yanhusuo | Rhizome | Tetrahydropalmatine | ~5.0 | [5] |

| Corydalis yanhusuo | Tubers | Various BIAs | Present | [6] |

| Annona squamosa | Leaves, Bark | Aporphine alkaloids | Present | [7][8] |

| Annona cherimola x A. squamosa | Leaves, Bark | Corytuberine | Identified | [9] |

Note: Specific concentrations for this compound and its immediate precursors are often not reported individually but are included in broader alkaloid profiles. The values for Corydalis yanhusuo represent the range found in dietary supplements and rhizome extracts, highlighting the variability in alkaloid content.[5]

Experimental Protocols

Heterologous Expression and Purification of a Candidate CYP80G Enzyme

This protocol describes a general workflow for the heterologous expression of a plant cytochrome P450 enzyme, such as a candidate corytuberine synthase, in Saccharomyces cerevisiae (yeast) and its subsequent purification.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Full-length cDNA of the candidate CYP80G gene

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Yeast growth media (SC-Ura/-Gal, YPGE)

-

Glass beads (425-600 µm)

-

Breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)

-

Solubilization buffer (Breaking buffer with 1.5% (w/v) CHAPS)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 20% glycerol)

-

Elution buffer (Wash buffer with 250 mM imidazole)

Procedure:

-

Cloning: Clone the full-length coding sequence of the candidate CYP80G into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into competent S. cerevisiae cells.

-

Expression: Grow a starter culture in selective medium (SC-Ura with glucose). Inoculate a larger culture in YPGE medium and grow to an OD600 of ~0.8. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 28°C.

-

Cell Lysis: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in breaking buffer. Lyse the cells by vortexing with glass beads.

-

Microsome Isolation: Centrifuge the lysate at low speed to remove cell debris. Pellet the microsomal fraction by ultracentrifugation.

-

Solubilization: Resuspend the microsomal pellet in solubilization buffer and stir gently for 1 hour at 4°C.

-

Purification: Centrifuge the solubilized microsomes to remove insoluble material. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer. Elute the His-tagged protein with elution buffer.

-

Verification: Analyze the purified protein by SDS-PAGE and Western blot.

In Vitro Assay for Corytuberine Synthase Activity

This protocol outlines a method to assay the activity of a purified candidate corytuberine synthase (a CYP80G enzyme).

Materials:

-

Purified CYP80G enzyme

-

Cytochrome P450 reductase (CPR)

-

NADPH

-

Substrate: (S)-Reticuline

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Quenching solution (e.g., methanol (B129727) or ethyl acetate)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP80G enzyme, CPR, and (S)-reticuline.

-

Initiation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding NADPH.

-

Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C with gentle shaking.

-

Termination: Stop the reaction by adding the quenching solution.

-

Product Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of corytuberine or other aporphine products. Compare the retention time and mass spectrum with an authentic standard if available.

Mandatory Visualization

Regulatory Signaling Pathway

The biosynthesis of benzylisoquinoline alkaloids, including aporphines like this compound, is regulated by various signaling pathways, primarily involving the plant hormone jasmonate and light. Wounding or herbivory can trigger the jasmonate signaling cascade, leading to the activation of transcription factors that upregulate the expression of biosynthetic genes. Light, perceived by photoreceptors, also plays a crucial role in modulating the expression of these genes.

Experimental Workflow for Pathway Elucidation

Discovering and characterizing a novel biosynthetic pathway, such as that for this compound, requires a multi-faceted approach combining genomics, transcriptomics, metabolomics, and biochemical analyses.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 5. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From data to discovery: leveraging big data in plant natural products biosynthesis research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative phytochemical and pharmacological analysis of two cultivars of Annona squamosa L. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Isocorydine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocorydine, a naturally occurring aporphine (B1220529) alkaloid found in various plants of the Papaveraceae family, is emerging as a compound of significant pharmacological interest.[1] Extensive research has begun to illuminate its diverse therapeutic properties, particularly in the realms of oncology and immunology. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development endeavors.

Anticancer Properties

This compound has demonstrated notable anticancer activity against several cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. Its efficacy has been particularly highlighted in hepatocellular carcinoma (HCC), where it has been shown to inhibit cell proliferation and tumorigenicity.[2][3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines, providing a comparative look at its potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | SMMC-7721 | Hepatocellular Carcinoma | 200 µg/ml | [2] |

| This compound | Huh7 | Hepatocellular Carcinoma | 250 µg/ml | [2] |

| This compound | PLC/PRF/5 | Hepatocellular Carcinoma | 300 µg/ml | [2] |

| 8-Amino-isocorydine | A549 | Lung Cancer | 7.53 | [4] |

| 8-Amino-isocorydine | SGC7901 | Gastric Cancer | 14.80 | [4] |

| 8-Amino-isocorydine | HepG2 | Hepatocellular Carcinoma | 56.18 | [4] |

| 6a,7-dihydrogen-isocorydione | A549 | Lung Cancer | 8.59 | [4] |

| 6a,7-dihydrogen-isocorydione | SGC7901 | Gastric Cancer | 14.03 | [4] |

| 6a,7-dihydrogen-isocorydione | HepG2 | Hepatocellular Carcinoma | 20.42 | [4] |

Mechanism of Action: G2/M Cell Cycle Arrest

This compound induces G2/M phase cell cycle arrest in hepatocellular carcinoma cells.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to an increase in the phosphorylation of Chk1 and Chk2, which in turn inhibits the activity of Cdc25C.[2] The inactivation of Cdc25C prevents the dephosphorylation and activation of the CDK1/cyclin B1 complex, a critical step for entry into mitosis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivate this compound inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Isocorydine Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine is a naturally occurring aporphine (B1220529) alkaloid found in various plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives, with a primary focus on its anticancer, anti-inflammatory, and acetylcholinesterase inhibitory activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

The anticancer properties of this compound and its analogs have been the most extensively studied area. A significant body of evidence suggests that modifications of the this compound scaffold can lead to compounds with enhanced potency and selectivity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The core of this compound's anticancer SAR lies in the substitution pattern of its aporphine nucleus, particularly at the C-8 position.

-

Substitution at C-8: Modifications at the C-8 position have been shown to be critical for enhancing anticancer activity. The introduction of an amino group at this position, as seen in 8-amino-isocorydine, has been reported to significantly improve cytotoxic effects compared to the parent compound.[1][2][3][4]

-

Nature of the C-8 Substituent: The electronic properties of the substituent at C-8 play a crucial role. Electron-donating groups, such as an amino group (-NH2), tend to increase anticancer activity, while electron-withdrawing groups like a nitro group (-NO2) or halogens can diminish or abolish the activity.[3]

-

Pro-drug Approach: An acetylated amino group at the C-8 position, as in 8-acetamino-isocorydine, has been investigated as a pro-drug strategy. This modification can improve stability and lead to effective tumor inhibition in vivo.[1][4][5]

-

Other Modifications: While C-8 is a key position, other structural features also influence activity. For instance, the presence of a p-benzoquinone fragment in the D ring can contribute to the anticancer effect.[3]

Quantitative Data

The following table summarizes the in vitro anticancer activities of this compound and its key derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Modification | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | SGC7901 (Gastric) IC50 (µM) | Reference |

| This compound (Parent) | - | >100 | >100 | >100 | [3] |

| 8-Amino-isocorydine | 8-NH2 | 56.18 | 7.53 | 14.80 | [3] |

| 6a,7-dihydrogen-isocorydione | 6a-H, 7-H, 8=O, 11=O | 20.42 | 8.59 | 14.03 | [3] |

| Isocorydione | 8=O, 11=O | 186.97 | 197.73 | 212.46 | [3] |

| 8-Acetamino-isocorydine | 8-NHCOCH3 | - | - | - | [1][5] |

| Compound 6 | Modification of Isocorydione | 78.10 | 63.70 | 67.91 | [3] |

| 8-Nitro-isocorydine | 8-NO2 | No inhibition | No inhibition | No inhibition | [3] |

| 8-Chloro-isocorydine | 8-Cl | No inhibition | No inhibition | No inhibition | [3] |

| COM33 | Derivative of 8-amino-isocorydine | 7.51 | - | - | [6] |

Mechanism of Action

This compound and its active derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: this compound has been shown to induce G2/M phase arrest in hepatocellular carcinoma cells. This is achieved by modulating the expression of key cell cycle regulatory proteins.

-

Apoptosis: The induction of apoptosis is a key mechanism of this compound's anticancer activity. This is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

The following diagram illustrates the proposed workflow for investigating the anticancer activity of this compound derivatives.

Experimental Protocols

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549, SGC7901) in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values from the dose-response curves.

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of this compound derivatives.

-

Animal Model: Use female BALB/c nude mice (6-8 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^7 HepG2 cells into the right flank of each mouse.

-

Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the this compound derivatives (e.g., 50 mg/kg, intraperitoneally) daily for a specified period (e.g., 14 days). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume every two days using a caliper.

-

Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.

-

Toxicity Assessment: Monitor the body weight of the mice throughout the experiment as a measure of systemic toxicity.

Anti-inflammatory Activity

This compound has also demonstrated promising anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR)

Currently, there is a limited number of published studies focusing on the detailed structure-activity relationships of a series of this compound derivatives for anti-inflammatory activity. However, studies on this compound itself and other aporphine alkaloids suggest the following:

-

The aporphine scaffold is a valid template for the development of anti-inflammatory agents.[7]

-

The anti-inflammatory effects of this compound are linked to its ability to inhibit the NF-κB pathway.[2]

Further research is required to establish a clear quantitative SAR for this compound derivatives in this area.

Quantitative Data

No comprehensive quantitative SAR data (e.g., IC50 values for a series of derivatives) for the anti-inflammatory activity of this compound analogs was found in the public domain. This compound itself has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation. This compound has been shown to:

-

Inhibit the phosphorylation of IκBα, an inhibitor of NF-κB.[2]

-

Inhibit the phosphorylation of the p65 subunit of NF-κB.[2]

-

Prevent the nuclear translocation of the p65 subunit, which is essential for its transcriptional activity.[2][8]

The following diagram illustrates the inhibitory effect of this compound on the canonical NF-κB signaling pathway.

Experimental Protocols

This protocol is used to assess the ability of compounds to inhibit the release of inflammatory mediators.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Data Analysis: Determine the inhibitory effect of the compounds on cytokine production.

This method visualizes the effect of compounds on the subcellular localization of the NF-κB p65 subunit.[2]

-

Cell Seeding: Seed RAW 264.7 cells on coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound or its derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images.

-

Analysis: Analyze the images to determine the extent of p65 nuclear translocation in treated versus untreated cells.

Acetylcholinesterase Inhibitory Activity

The investigation of this compound and its derivatives as acetylcholinesterase (AChE) inhibitors is an emerging area of research. AChE inhibitors are used in the treatment of Alzheimer's disease.

Structure-Activity Relationship (SAR)

Specific SAR studies on this compound derivatives as AChE inhibitors are not yet widely available. However, research on other aporphine alkaloids provides some initial insights:

-

The presence and position of hydroxyl and methoxy (B1213986) groups on the aporphine ring system can significantly influence AChE inhibitory activity.[1]

-

N-methylation of the nitrogen atom can also impact potency.[1]

-

The overall three-dimensional shape of the molecule is crucial for its interaction with the active site of the AChE enzyme.[9]

Further studies are needed to delineate the specific SAR of this compound derivatives for AChE inhibition.

Quantitative Data

There is currently a lack of publicly available quantitative data (IC50 values) for the acetylcholinesterase inhibitory activity of a series of this compound derivatives. One study on the aporphine alkaloid N-methylasimilobine reported an IC50 value of 1.5 ± 0.2 µg/mL against AChE.[1]

Experimental Protocols

This is a widely used colorimetric assay to measure AChE activity and inhibition.

-

Reagents: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB (Ellman's reagent), and the substrate acetylthiocholine (B1193921) iodide (ATCI).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB and then ATCI to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound represents a promising natural product scaffold for the development of new therapeutic agents. Structure-activity relationship studies have been particularly fruitful in the area of anticancer research, highlighting the importance of modifications at the C-8 position. The anti-inflammatory and acetylcholinesterase inhibitory activities of this compound and its derivatives are less explored but hold significant potential. This technical guide provides a summary of the current knowledge and detailed experimental protocols to facilitate further research in this exciting field. Future investigations should focus on expanding the SAR studies for anti-inflammatory and AChE inhibitory activities to unlock the full therapeutic potential of this versatile class of alkaloids.

References

- 1. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Sepsis Effect of this compound Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Antipoliovirus structure-activity relationships of some aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocorydine and its Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine, an aporphine (B1220529) alkaloid found in various plant species, has garnered scientific interest for its potential therapeutic applications, including effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's interactions within the CNS. Due to the limited availability of direct quantitative data and specific experimental protocols for this compound, this document leverages findings from the broader class of aporphine alkaloids to infer potential mechanisms of action, receptor interactions, and physiological effects. This guide summarizes available data, outlines relevant experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid.[1][2] Aporphine alkaloids are a class of compounds known for their diverse pharmacological activities, with many exhibiting significant effects on the central nervous system.[3][4] Structurally, aporphines possess a tetracyclic core, and variations in substitutions on this scaffold lead to a wide range of biological activities, including interactions with key neurotransmitter systems.[3][4] Research suggests that this compound may have potential applications in pain management and neuroprotection.

Putative Mechanisms of Action in the CNS

The effects of aporphine alkaloids on the CNS are primarily attributed to their interactions with dopamine (B1211576) and serotonin (B10506) receptor systems.[3][4] While direct binding affinities for this compound are not extensively documented, the structure-activity relationships (SAR) established for the aporphine class provide a framework for predicting its potential targets.

Dopamine Receptor Interactions

Aporphine alkaloids are well-documented as ligands for both D1 and D2 dopamine receptors, acting as either agonists or antagonists.[5][6] The nature of this interaction is heavily influenced by the substitution pattern on the aporphine core.[5] For instance, the presence and position of hydroxyl and methoxy (B1213986) groups are critical determinants of affinity and efficacy.[5]

Serotonin Receptor Interactions

Aporphine alkaloids have also been shown to possess affinity for various serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3][7][8] This interaction is also governed by the specific chemical structure of the individual aporphine. The affinity for serotonin receptors suggests that this compound could modulate serotonergic neurotransmission, which is implicated in a wide range of physiological and pathological processes in the CNS.

Quantitative Data on Aporphine Alkaloid Receptor Affinities

| Receptor Target | General Structure-Activity Relationships for Aporphine Alkaloids | Reference(s) |

| Dopamine D1 Receptor | The (R)-configuration at C-6a generally confers higher affinity. A hydroxyl group at C-11 is often required for high-affinity binding and antagonist activity. Dihydroxy substitution (e.g., at C-10 and C-11) can lead to agonist activity. Methoxy substitutions generally result in lower activity. | [5] |

| Dopamine D2 Receptor | The (R)-configuration at C-6a is also preferred for D2 receptor affinity. | [5] |

| Serotonin 5-HT1A Receptor | A C-11 hydroxyl group in conjunction with a C-10 methyl group has been shown to confer high affinity and selectivity. However, other C-11 substitutions can also result in good affinity. | [3] |

| Serotonin 5-HT2A Receptor | The presence of a C4 phenyl group can abolish 5-HT2A affinity in some aporphines. Specific substitutions can lead to high affinity and selectivity. | [7][9] |

Key Signaling Pathways

Based on the known interactions of aporphine alkaloids with dopamine and serotonin receptors, this compound is likely to modulate several key intracellular signaling cascades.

Dopamine D1 and D2 Receptor Signaling

The canonical signaling pathways for D1 and D2 receptors involve the modulation of adenylyl cyclase activity. D1 receptor activation typically stimulates adenylyl cyclase via Gαs/olf coupling, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Conversely, D2 receptor activation generally inhibits adenylyl cyclase through Gαi/o coupling, resulting in decreased cAMP levels.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor. Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Experimental Protocols

Detailed experimental protocols for CNS studies specifically utilizing this compound are not widely available. However, the following sections outline generalized, yet detailed, methodologies for key experiments relevant to assessing the CNS effects of a compound like this compound. These protocols are based on standard practices in neuropharmacology.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: this compound, dissolved in an appropriate vehicle, at a range of concentrations.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and either vehicle, non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine and Serotonin

This protocol outlines the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in a specific brain region of a freely moving rodent following administration of a test compound.

Objective: To assess the effect of this compound on the extracellular concentrations of dopamine and serotonin in the striatum.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound: this compound.

-

Anesthetic and surgical tools.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

-

Post-Drug Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for significant changes over time.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aporphine - Wikipedia [en.wikipedia.org]

- 7. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C4 phenyl aporphines with selective h5-HT(2B) receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Isocorydine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocorydine, an aporphine (B1220529) alkaloid, has demonstrated significant anti-inflammatory properties through its modulation of key signaling pathways. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols are provided to enable replication and further investigation. The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to upregulate the Vitamin D Receptor (VDR), presenting an additional pathway for its anti-inflammatory activity. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the expression and release of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway through multiple mechanisms. In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the phosphorylation of IκBα and the NF-κB p65 subunit[1]. This prevents the degradation of IκBα and the subsequent translocation of the active p65 subunit into the nucleus, thereby blocking the transcription of target genes such as TNF-α, IL-6, and IL-1β[1]. Interestingly, this compound does not affect the upstream components of the TLR4 signaling pathway, such as Tlr4, Myd88, and Traf6[1].

Furthermore, this compound has been found to upregulate the expression of the Vitamin D Receptor (VDR)[1]. VDR can interact with NF-κB p65 in the cytoplasm, providing another mechanism to block its nuclear translocation and subsequent pro-inflammatory gene transcription[1].

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. This compound has been demonstrated to attenuate the phosphorylation of JNK, a key kinase in the MAPK cascade, in bone marrow-derived macrophages (BMDMs). By inhibiting JNK phosphorylation, this compound disrupts the downstream signaling that would otherwise contribute to the inflammatory response. RNA-sequencing analysis has confirmed that this compound treatment leads to the inhibition of the Toll-like receptor and MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Type | Stimulant | This compound Concentration | Measured Parameter | Result | Reference |

| Mouse Peritoneal Macrophages | LPS (50 ng/mL) | 52.03 µM | IL-6 Release | Inhibition | |

| Mouse Peritoneal Macrophages | LPS (50 ng/mL) | 52.03 µM | TNF-α Release | Inhibition | |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | IL-6 Expression | Amelioration | |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | p-p65 Levels | Attenuation | |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | p-JNK Levels | Attenuation |

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

| Animal Model | Inflammatory Stimulus | This compound Dosage | Measured Parameter | Result | Reference |

| LPS-challenged BALB/c Mice | LPS (30 mg/kg, i.v.) | 1.67, 5, and 15 mg/kg (i.p.) | Serum TNF-α | Decrease | |

| LPS-challenged BALB/c Mice | LPS (30 mg/kg, i.v.) | 1.67, 5, and 15 mg/kg (i.p.) | Serum IL-6 | Decrease | |

| LPS-challenged BALB/c Mice | LPS (30 mg/kg, i.v.) | 1.67, 5, and 15 mg/kg (i.p.) | Serum IL-1β | Decrease | |

| LPS-challenged BALB/c Mice | LPS (30 mg/kg, i.v.) | 1.67, 5, and 15 mg/kg (i.p.) | Lung Tissue Damage | Amelioration | |

| Acute Lung Injury Mouse Model | LPS (25 mg/kg, i.p.) | Not specified | Lung Inflammatory Cell Infiltration | Reduction | |

| Acute Lung Injury Mouse Model | LPS (25 mg/kg, i.p.) | Not specified | Thickened Alveolar Septum | Reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

Objective: To assess the effect of this compound on pro-inflammatory cytokine production in vitro.

Materials:

-

Mouse peritoneal macrophages or RAW264.7 macrophage-like cell line.

-

Dulbecco's modified Eagle's medium (DMEM).

-

This compound (purity ≥98%).

-

Lipopolysaccharide (LPS) (Escherichia coli O55:B5).

-

96-well, 24-well, 12-well, and 6-well plates.

-

ELISA kits for TNF-α and IL-6.

Procedure:

-

Cell Culture: Culture peritoneal macrophages or RAW264.7 cells in DMEM.

-

Cell Seeding: Seed cells at a density of 1.0 × 10^6 cells/mL in appropriate well plates depending on the downstream application (e.g., 96-well for ELISA, 6-well for Western Blotting).

-

Treatment: Treat the cells with this compound (e.g., at 52.03 µM) for 2-4 hours in the presence or absence of LPS (e.g., 50 ng/mL).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

LPS-induced Acute Lung Injury Mouse Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

BALB/c or C57BL/6 mice.

-

This compound.

-

Lipopolysaccharide (LPS).

-

Normal saline.

-

Dexamethasone (positive control).

-

2.5% DMSO (vehicle).

Procedure:

-

Animal Grouping: Divide mice into several groups: a solvent control group, an LPS model group, a positive control group (Dexamethasone), and this compound treatment groups at different doses.

-

Induction of Inflammation: Administer LPS (e.g., 25-30 mg/kg) via intravenous or intraperitoneal injection.

-

Treatment Administration: Immediately after LPS challenge, administer this compound (e.g., 1.67, 5, and 15 mg/kg) or vehicle control via intraperitoneal injection. A second dose may be administered at a later time point (e.g., 2 hours post-LPS).

-

Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood, lung, and spleen tissues.

-

Analysis:

-

Measure cytokine levels (TNF-α, IL-6, IL-1β) in the serum and tissue homogenates using ELISA.

-

Perform histological analysis (e.g., H&E staining) on lung tissue to assess inflammatory cell infiltration and tissue damage.

-

Western Blotting for Signaling Protein Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

Procedure:

-

Cell Lysis: After treatment as described in 3.1, harvest the cells and extract total protein using RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, and JNK.

-

Detection: After incubation with a suitable secondary antibody, visualize the protein bands using a chemiluminescence detection system.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize the effect of this compound on the subcellular localization of NF-κB p65.

Procedure:

-

Cell Culture on Coverslips: Seed peritoneal macrophages on coverslips in 24-well plates.

-

Treatment: Treat cells with this compound (e.g., 52.03 µM) in the presence or absence of LPS (e.g., 50 ng/mL) for 2 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100.

-

Immunostaining: Block the cells with 3% BSA and incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Visualization: After incubation with a fluorescently labeled secondary antibody and nuclear counterstaining (e.g., DAPI), visualize the cells using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

References

Isocorydine as a Dopamine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine, a member of the aporphine (B1220529) class of alkaloids, has emerged as a compound of interest for its potential interactions with the dopaminergic system. This technical guide provides a comprehensive overview of the current understanding of this compound's activity as a dopamine (B1211576) receptor antagonist. While research has identified its antagonistic properties, particularly at the dopamine D1 receptor, a complete quantitative profile across all dopamine receptor subtypes remains an area of active investigation. This document summarizes the available quantitative data for this compound and related aporphine alkaloids, details established experimental protocols for assessing dopamine receptor antagonism, and presents visual representations of the core signaling pathways and experimental workflows to support further research and development.

Introduction

The dopaminergic system is a critical modulator of numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognition. Dopamine exerts its effects through five distinct G protein-coupled receptors (GPCRs), classified into two main families: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.

The modulation of dopamine receptor activity is a cornerstone of treatment for a variety of neuropsychiatric and neurological disorders. Antagonism of dopamine receptors, particularly the D2 receptor, is a primary mechanism of action for antipsychotic medications used in the management of schizophrenia. Furthermore, targeting specific dopamine receptor subtypes is being explored for the treatment of addiction, depression, and other CNS disorders.